molecular formula C12H27Br2P B14350515 (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide CAS No. 92209-09-1

(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide

Cat. No.: B14350515
CAS No.: 92209-09-1
M. Wt: 362.12 g/mol
InChI Key: COQDXJKLZSLZTO-UHFFFAOYSA-M
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Description

(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is a quaternary phosphonium salt. This compound is characterized by the presence of a bromopropyl group attached to a tri(propan-2-yl)phosphanium moiety, with an additional bromide ion. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide typically involves the reaction of 1,3-dibromopropane with tri(propan-2-yl)phosphine. This reaction can be carried out under microwave irradiation, which significantly reduces the reaction time. The reaction is usually performed in solvents such as xylene or toluene, or even without any solvent, yielding the target compound in high purity and good yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of microwave irradiation in industrial settings can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and reactions are typically carried out at room temperature or under mild heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different alkyl groups.

Scientific Research Applications

(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: This compound has been studied for its potential antibacterial properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.

    Industry: It is used in the synthesis of functionalized materials and polymers.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)tri(propan-2-yl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromopropyl group can participate in substitution reactions, while the phosphonium center can engage in redox reactions. These properties make it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromopropyl)triphenylphosphonium bromide
  • (4-Bromobutyl)triphenylphosphonium bromide
  • (6-Bromohexyl)triphenylphosphonium bromide

Uniqueness

(3-Bromopropyl)tri(propan-2-yl)phosphanium bromide is unique due to its tri(propan-2-yl)phosphanium moiety, which imparts different steric and electronic properties compared to triphenylphosphonium analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo .

Properties

92209-09-1

Molecular Formula

C12H27Br2P

Molecular Weight

362.12 g/mol

IUPAC Name

3-bromopropyl-tri(propan-2-yl)phosphanium;bromide

InChI

InChI=1S/C12H27BrP.BrH/c1-10(2)14(11(3)4,12(5)6)9-7-8-13;/h10-12H,7-9H2,1-6H3;1H/q+1;/p-1

InChI Key

COQDXJKLZSLZTO-UHFFFAOYSA-M

Canonical SMILES

CC(C)[P+](CCCBr)(C(C)C)C(C)C.[Br-]

Origin of Product

United States

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